Cas no 80382-27-0 (18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene,1,17-dimethyl-, (17a)- (9CI))

18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene,1,17-dimethyl-, (17a)- (9CI) structure
80382-27-0 structure
Product name:18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene,1,17-dimethyl-, (17a)- (9CI)
CAS No:80382-27-0
MF:C27H34
MW:358.558867931366
CID:723877
PubChem ID:157636

18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene,1,17-dimethyl-, (17a)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene,1,17-dimethyl-, (17a)- (9CI)
    • (17R)-1,17-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene
    • C27 1-METHYL TRIAROMATIC STERANE
    • C27 1-Methyl triaromatic sterane50µg
    • 1,17-Dimethyl-17-(6-methylheptan-2-yl)gona-1(10),2,4,6,8(14),9(11),12-heptaene
    • DTXSID001001205
    • 18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 1,17-dimethyl-, (17alpha)-
    • 80382-27-0
    • Inchi: InChI=1S/C27H34/c1-18(2)8-6-10-20(4)27(5)17-16-23-22-13-12-21-11-7-9-19(3)26(21)24(22)14-15-25(23)27/h7,9,11-15,18,20H,6,8,10,16-17H2,1-5H3/t20-,27-/m1/s1
    • InChI Key: UKMKQDKERXPFHR-NFQMXDRXSA-N
    • SMILES: CC1=C2C(=CC=C1)C=CC3=C2C=CC4=C3CCC4(C)C(C)CCCC(C)C

Computed Properties

  • Exact Mass: 344.25000
  • Monoisotopic Mass: 358.266051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 9.7

Experimental Properties

  • Density: 1.005
  • Boiling Point: 492.4 °C at 760 mmHg
  • Flash Point: 251.9 °C
  • Refractive Index: 1.591
  • PSA: 0.00000
  • LogP: 7.79360

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